p-Azidoacetophenone p-Azidoacetophenone
Brand Name: Vulcanchem
CAS No.: 20062-24-2
VCID: VC0014680
InChI: InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

p-Azidoacetophenone

CAS No.: 20062-24-2

VCID: VC0014680

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

p-Azidoacetophenone - 20062-24-2

Description

p-Azidoacetophenone, also known as 4'-Azidoacetophenone or 1-(4-Azidophenyl)ethanone, is an organic compound with the molecular formula C8H7N3O . It features an azido group (-N3) attached to the acetophenone structure. p-Azidoacetophenone has a molecular weight of approximately 161.16 g/mol and a melting point between 39-40°C . It is recommended to store it in amber vials in a -20°C freezer under an inert atmosphere .

This compound is used in scientific research, particularly in chemistry and biology. It serves as a precursor in the synthesis of heterocyclic compounds, especially triazoles. Researchers have also explored its applications in proteomics. Additionally, p-Azidoacetophenone has different substituents, leading to variations in its chemical behavior and applications.

A similar compound is 2'-Azidoacetophenone, which shares the same molecular formula but differs in the position of the azide group, affecting its reactivity and reaction types. 2'-Azidoacetophenone is studied for its potential inhibitory effects on monoamine oxidase, an enzyme involved in neurotransmitter degradation, and is also used in synthesizing triazole derivatives for drug development. Other related compounds include 1-Azido-4-chlorobenzene and Benzyl azide .

CAS No. 20062-24-2
Product Name p-Azidoacetophenone
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 1-(4-azidophenyl)ethanone
Standard InChI InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3
Standard InChIKey HYRIDYFBEXCCIA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Canonical SMILES CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Synonyms 4’-Azidoacetophenone; 1-(4-Azidophenyl)ethanone;
PubChem Compound 4452691
Last Modified Sep 14 2023

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